Nitrocyclopropane

Descripción general

Descripción

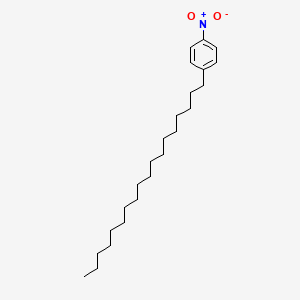

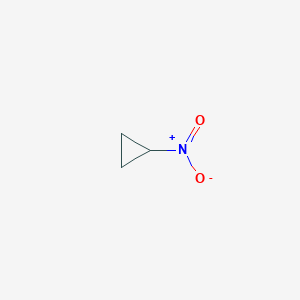

Nitrocyclopropane is a chemical compound with the molecular formula C3H5NO2 . It is a strained-ring nitro compound that has been of special interest in the field of energetic materials .

Synthesis Analysis

Nitrocyclopropanes can be synthesized through various methods. One approach involves the Michael addition of nitromethane to α-bromo-α,β-unsaturated ketones . Another method involves the use of nitrodiazomethanes . A new and efficient strategy for ring-opening reactions of nitrocyclopropanes has also been developed for the divergent synthesis of enynes and enesters via in situ generated highly reactive electron-deficient intermediate allenes .Molecular Structure Analysis

The molecular structure of Nitrocyclopropane consists of a three-membered ring with a nitro group attached. The average mass of Nitrocyclopropane is 87.077 Da and the monoisotopic mass is 87.032028 Da .Chemical Reactions Analysis

Nitrocyclopropanes are known to undergo various chemical reactions. For instance, they can undergo ring-opening reactions to form highly reactive allenes . These allenes can then be used in the synthesis of enynes and enesters .Aplicaciones Científicas De Investigación

Synthesis and Chemistry

Nitrocyclopropane is a compound of interest in the field of chemistry due to its unique structural and energetic properties. Its synthesis is typically achieved by reacting 3-chloro-1-nitropropane with certain amines in the presence of a polar, aprotic solvent, yielding high yields of nitrocyclopropane (Faugeras, Luong, & Papadopoulo, 1999). Nitrocyclopropanes are notable for their strained-ring structure, making them attractive in the field of energetic materials due to the additional energy release expected upon ring decomposition (Ballini, Palmieri, & Fiorini, 2007).

Physical Properties

The gas-phase acidity of nitrocyclopropane is weaker compared to its open-chain analog, 2-nitropropane. This attribute is linked to the conflicting hybridization requirements for carbanion stabilization by the cyclopropyl ring and the nitro group (Bartmess, Wilson, Sorensen, & Bloor, 1992). The microwave spectrum of nitrocyclopropane reveals its molecular conformation and provides insights into its dipole moment and internal rotation barriers (Mochel, Britt, & Boggs, 1973).

Applications

in Biological and Medicinal ChemistryNitrocyclopropane derivatives have shown potential in the synthesis of HIV-1 protease inhibitors, indicating its significance in the field of medicinal chemistry (Mitchell, Xu, Newby, & Desai, 2017). Additionally, the stereoselective synthesis of functionalized nitrocyclopropanes from nitroalkenes, via organocatalytic approaches, further highlights their utility in creating biologically relevant compounds (Russo & Lattanzi, 2010).

Energetic Materials and Advanced Synthesis

The synthesis of nitrocyclopropane derivatives also plays a crucial role in the development of energetic materials. For instance, 2-nitrocyclopropanes with ketones or esters can be transformed into cyclopropyl-amino acids, compounds found in biologically active substances and natural products (Ghosh, Lipisa, Fridman, & Szpilman, 2023). Furthermore, nitrocyclopropanes' role in the formation of structures for energetic compounds is underscored by their inclusion in state-of-the-art syntheses and property analyses (Averina, Yashin, Kuznetsova, & Zefirov, 2009).

Direcciones Futuras

The future directions in the research of Nitrocyclopropane could involve the development of new synthesis methods, exploration of its chemical reactions, and investigation of its potential applications in various fields. The development of new energetic materials and improvement of existing energetic materials have become the topic of interest for experimentalists and theoreticians .

Propiedades

IUPAC Name |

nitrocyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c5-4(6)3-1-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSLARHICMEYEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512911 | |

| Record name | Nitrocyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitrocyclopropane | |

CAS RN |

13021-02-8 | |

| Record name | Nitrocyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-methyl-1H-imidazol-2-yl)-1-(pyridin-4-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1651516.png)

![2-ethyl-N-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]pyrimidine-5-carboxamide](/img/structure/B1651517.png)

![3-[4-(1-methyl-1H-pyrazol-4-yl)-3,6-dihydropyridin-1(2H)-yl]propanamide](/img/structure/B1651518.png)

![5-methyl-2-{[2-(2-thienyl)azetidin-1-yl]carbonyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B1651519.png)

![5-(Methoxymethyl)-3-[(4-phenyl-5-pyrazolo[1,5-a]pyrimidin-3-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B1651521.png)

![N-(1-ethylpiperidin-3-yl)benzo[g]quinolin-4-amine](/img/structure/B1651536.png)